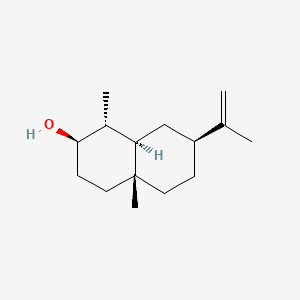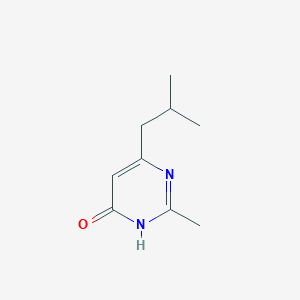![molecular formula C17H23FN5O4+ B13435077 [(2R)-3-(N-acetyl-3-fluoro-4-morpholin-4-ylanilino)-2-acetyloxypropyl]imino-iminoazanium](/img/structure/B13435077.png)
[(2R)-3-(N-acetyl-3-fluoro-4-morpholin-4-ylanilino)-2-acetyloxypropyl]imino-iminoazanium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(2R)-3-Azido-2-hydroxypropyl]-N-[3-fluoro-4-(4-morpholinyl)phenyl]-acetamide is a synthetic organic compound with the molecular formula C15H21FN5O3 and a molecular weight of 338.36 g/mol This compound is notable for its unique structure, which includes an azido group, a hydroxypropyl group, and a morpholinyl-substituted phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2R)-3-Azido-2-hydroxypropyl]-N-[3-fluoro-4-(4-morpholinyl)phenyl]-acetamide typically involves multiple steps. One common synthetic route starts with the preparation of the intermediate 3-fluoro-4-(4-morpholinyl)aniline. This intermediate is then reacted with (2R)-3-azido-2-hydroxypropylamine under specific conditions to form the final product .
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
N-[(2R)-3-Azido-2-hydroxypropyl]-N-[3-fluoro-4-(4-morpholinyl)phenyl]-acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The azido group can be reduced to an amine.
Substitution: The fluoro group on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be employed.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used under basic conditions.
Major Products Formed
Oxidation: The major product would be the corresponding ketone or aldehyde.
Reduction: The major product would be the corresponding amine.
Substitution: The major product would be the substituted phenyl derivative.
Aplicaciones Científicas De Investigación
N-[(2R)-3-Azido-2-hydroxypropyl]-N-[3-fluoro-4-(4-morpholinyl)phenyl]-acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, particularly in the context of antimicrobial activity.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-[(2R)-3-Azido-2-hydroxypropyl]-N-[3-fluoro-4-(4-morpholinyl)phenyl]-acetamide involves its interaction with specific molecular targets. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. This property makes it useful in bioconjugation and labeling studies. Additionally, the compound’s structure allows it to interact with enzymes and receptors, potentially inhibiting their activity and leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
N-[(2R)-3-{[3-Fluoro-4-(4-morpholinyl)phenyl]amino}-2-hydroxypropyl]acetamide: This compound is structurally similar but lacks the azido group.
3-Fluoro-4-(4-morpholinyl)aniline: This compound is a precursor in the synthesis of N-[(2R)-3-Azido-2-hydroxypropyl]-N-[3-fluoro-4-(4-morpholinyl)phenyl]-acetamide.
Uniqueness
The presence of the azido group in N-[(2R)-3-Azido-2-hydroxypropyl]-N-[3-fluoro-4-(4-morpholinyl)phenyl]-acetamide distinguishes it from similar compounds. This functional group imparts unique reactivity, particularly in click chemistry applications, making it a valuable tool in chemical biology and medicinal chemistry research.
Propiedades
Fórmula molecular |
C17H23FN5O4+ |
|---|---|
Peso molecular |
380.4 g/mol |
Nombre IUPAC |
[(2R)-3-(N-acetyl-3-fluoro-4-morpholin-4-ylanilino)-2-acetyloxypropyl]imino-iminoazanium |
InChI |
InChI=1S/C17H23FN5O4/c1-12(24)23(11-15(10-20-21-19)27-13(2)25)14-3-4-17(16(18)9-14)22-5-7-26-8-6-22/h3-4,9,15,19H,5-8,10-11H2,1-2H3/q+1/t15-/m0/s1 |
Clave InChI |
XKDBUHTWNRELKR-HNNXBMFYSA-N |
SMILES isomérico |
CC(=O)N(C[C@H](CN=[N+]=N)OC(=O)C)C1=CC(=C(C=C1)N2CCOCC2)F |
SMILES canónico |
CC(=O)N(CC(CN=[N+]=N)OC(=O)C)C1=CC(=C(C=C1)N2CCOCC2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-[4-Amino-7-(2-methoxyethoxy)quinazolin-6-yl]oxyethanol](/img/structure/B13435037.png)



![(1S,2S,3S,5R,6S)-2-amino-3-fluoro-6-[(1S)-1-[(1R,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxycarbonyloxyethoxy]carbonylbicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B13435070.png)
![2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carbonitrile](/img/structure/B13435083.png)



